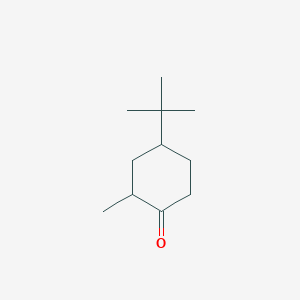

4-tert-Butyl-2-methylcyclohexanone

Description

Significance of Cyclohexanone (B45756) Derivatives in Fundamental Organic Chemistry

Cyclohexanone and its derivatives are of paramount importance in the field of organic chemistry, serving as versatile intermediates and building blocks for the synthesis of a wide array of more complex molecules. ontosight.aiguidechem.com A significant industrial application of cyclohexanone is in the production of caprolactam and adipic acid, which are the essential monomers for the manufacture of nylon 6 and nylon 6,6, respectively. guidechem.comguidechem.com This connection to polymer chemistry underscores the economic and practical importance of understanding the reactions of cyclohexanones.

Beyond their industrial relevance, cyclohexanone derivatives are pivotal in academic research and teaching. They are frequently employed to illustrate fundamental concepts such as carbonyl chemistry, enolate formation, and a variety of named reactions. The reactivity of the carbonyl group and the adjacent α-carbons allows for a rich and diverse range of chemical transformations, making them ideal substrates for studying reaction mechanisms and synthetic strategies. ontosight.ai Furthermore, the cyclic nature of these compounds provides a relatively rigid framework that is instrumental in the study of stereochemistry and conformational analysis.

The applications of cyclohexanone derivatives extend into the pharmaceutical industry, where they are used in the synthesis of various medicinal agents, including antihistamines. vertecbiosolvents.com Their utility is also seen in the production of agrochemicals, dyes, and specialty resins. ontosight.aivertecbiosolvents.com The broad utility of these compounds in both industrial and academic settings solidifies their status as a cornerstone of modern organic chemistry.

Unique Conformational and Stereochemical Aspects of 4-tert-Butyl-2-methylcyclohexanone in Chemical Research

The compound this compound is a particularly valuable molecule for the study of conformational analysis and stereochemistry due to its specific substitution pattern. The cyclohexane (B81311) ring is well-known to exist predominantly in a chair conformation to minimize angle and torsional strain. youtube.com In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, and the molecule can interconvert between two chair conformations through a process known as ring flipping. libretexts.org

The presence of a bulky tert-butyl group at the C-4 position effectively "locks" the conformation of the cyclohexane ring. Due to severe steric interactions (specifically, 1,3-diaxial interactions) that would occur if the tert-butyl group were in an axial position, it overwhelmingly favors the equatorial position. libretexts.org This conformational locking provides a rigid and predictable framework, which simplifies the analysis of the stereochemical outcomes of reactions.

With the tert-butyl group fixed in the equatorial position, the stereochemical focus shifts to the methyl group at the C-2 position. This methyl group can exist in two diastereomeric forms: cis (where the methyl group is on the same side of the ring as the tert-butyl group, which in the most stable chair form places the methyl group in an equatorial position) and trans (where the methyl group is on the opposite side, placing it in an axial position). The relative stability of these two isomers can be studied, with the cis isomer generally being more stable due to the lower steric strain of having both bulky groups in equatorial positions. This predictable stereochemical arrangement makes this compound an excellent model system for investigating the stereoselectivity of reactions at the carbonyl group and the α-carbon.

Historical Context of Scholarly Investigations into Cyclohexanone Systems

The study of cyclohexanone systems is deeply intertwined with the historical development of stereochemistry. The origins of stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, can be traced back to the early 19th century. wikipedia.orgnumberanalytics.com In 1815, Jean-Baptiste Biot discovered that certain organic substances could rotate the plane of polarized light, a phenomenon known as optical activity. reagent.co.uktaylorfrancis.com This was a crucial observation that suggested a three-dimensional structure for molecules.

The foundational breakthrough in stereochemistry came in 1874, when Jacobus H. van 't Hoff and Joseph Le Bel independently proposed that the four bonds of a carbon atom are directed towards the corners of a tetrahedron. numberanalytics.comtaylorfrancis.com This tetrahedral model of carbon explained the existence of isomers that differed only in their spatial arrangement, which we now call stereoisomers.

The application of these principles to cyclic systems, such as cyclohexane, came later. The understanding of the non-planar nature of the cyclohexane ring and the concept of chair and boat conformations were significant advancements. The detailed study of the conformational preferences of substituted cyclohexanes, particularly the role of steric hindrance, became a major area of research in the mid-20th century. In this context, molecules like 4-tert-butylcyclohexanone (B146137) and its derivatives became invaluable tools for researchers to probe and quantify the energetic differences between axial and equatorial substituents. These studies provided a deeper understanding of how molecular shape influences reactivity and paved the way for the development of stereoselective synthesis, a cornerstone of modern organic chemistry.

Properties

IUPAC Name |

4-tert-butyl-2-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCRAZFAMQOPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496620 | |

| Record name | 4-tert-Butyl-2-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5064-52-8 | |

| Record name | 4-tert-Butyl-2-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Considerations for 4 Tert Butyl 2 Methylcyclohexanone

Established Synthetic Pathways to the Core Cyclohexanone (B45756) Structure

The construction of the 4-tert-butyl-2-methylcyclohexanone framework typically begins with the synthesis of the 4-tert-butylcyclohexanone (B146137) core, followed by the introduction of the methyl group at the alpha-position.

The introduction of the tert-butyl group at the C4 position of the cyclohexane (B81311) ring is a critical first step. A common and efficient method starts from readily available phenol (B47542). quora.com The synthesis involves two main steps:

Friedel-Crafts Alkylation of Phenol: Phenol is reacted with isobutylene (B52900) in the presence of an acid catalyst, such as silica-alumina. This electrophilic aromatic substitution reaction predominantly yields 4-tert-butylphenol (B1678320) due to the para-directing effect of the hydroxyl group and steric hindrance at the ortho positions.

Hydrogenation and Oxidation: The resulting 4-tert-butylphenol is then hydrogenated to produce 4-tert-butylcyclohexanol (B146172). quora.com Subsequent oxidation of the secondary alcohol to a ketone yields the desired 4-tert-butylcyclohexanone. quora.comchemicalbook.com A variety of oxidizing agents can be employed for this transformation, including potassium chromate (B82759) under acidic conditions or a Swern oxidation using dimethyl sulfoxide (B87167) and oxalyl chloride. quora.comchemicalbook.com

Another approach involves the direct oxidation of 4-tert-butylcyclohexanol, which can be sourced commercially or prepared by the reduction of p-tert-butylphenol under various conditions. orgsyn.org

Once 4-tert-butylcyclohexanone is obtained, the next step is the introduction of a methyl group at the C2 position. This alkylation is typically achieved by forming an enolate from the ketone, followed by reaction with a methylating agent like methyl iodide. The stereochemical outcome of this reaction is of significant interest.

Studies on the methylation of the lithium enolates of 4-tert-butylcyclohexanone have provided detailed insights into the factors controlling the stereoselectivity of this transformation. acs.orgacs.org The ratio of the resulting cis- and trans-2-methyl isomers is highly dependent on the reaction conditions, including the solvent, the method of enolate formation, and the nature of the cation. acs.org

For instance, the stereochemistry of methylation of the lithium enolates of 2-methyl-4-tert-butylcyclohexanone itself has been investigated to understand the factors governing the second alkylation step. acs.org

Diastereoselective and Enantioselective Synthesis of Isomers

The presence of two stereocenters in this compound (at C2 and C4) means that it can exist as different stereoisomers. Controlling the relative and absolute stereochemistry during synthesis is a key challenge.

The alkylation of 4-tert-butylcyclohexanone with methylating agents can lead to a mixture of cis- and trans-4-tert-butyl-2-methylcyclohexanone. The diastereoselectivity of this reaction is influenced by the approach of the electrophile (the methylating agent) to the enolate intermediate. The bulky tert-butyl group locks the cyclohexane ring in a chair conformation, which directs the incoming group to either an axial or equatorial position.

Research has shown that the choice of the organometallic reagent and the solvent can significantly influence the diastereomeric ratio. For example, the alkylation of 4-tert-butylcyclohexanone with trimethylaluminium in benzene (B151609) can produce predominantly the trans-alcohol after reduction, whereas using the same reagent in tetrahydrofuran (B95107) or diethyl ether leads to the cis-alcohol as the major product. rsc.org This highlights the crucial role of the reaction medium and the nature of the metal center in controlling the stereochemical outcome.

| Reagent System | Solvent | Major Product Stereochemistry |

| Me₃Al | Benzene | trans |

| Me₂Zn, Me₂Cd, Me₂Mg, MeMgX | Tetrahydrofuran | cis |

Table based on findings from the alkylation of 4-tert-butylcyclohexanone. rsc.org

The synthesis of enantiomerically pure or enriched this compound analogues is an area of active research, often employing chiral auxiliaries or catalysts. While specific methods for the direct asymmetric synthesis of this compound are not extensively detailed in the provided context, general strategies for asymmetric synthesis of related chiral cyclohexanones and other cyclic compounds can be applied.

One approach involves the use of chiral catalysts in the key bond-forming steps. For instance, enantioselective alkynylation of isatin (B1672199) derivatives has been achieved with high enantioselectivity using chiral ligands. uva.es Another strategy is the use of enzymes, such as cyclohexanone monooxygenase, which can catalyze asymmetric oxidations to produce enantiomerically pure products. nih.gov

Furthermore, the synthesis of chiral building blocks that can be converted to the desired product is a viable strategy. An efficient synthetic route to 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate has been developed, which involves a stereoselective Crabtree hydrogenation, showcasing a method to control stereochemistry in a substituted cyclohexane system. acs.orgnih.gov

Optimization of Synthetic Conditions and Reagent Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, and the choice of reagents and catalysts is crucial for maximizing the yield and purity of the desired product.

For instance, in the oxidation of cyclohexane to cyclohexanone and cyclohexanol (B46403), a related transformation, reaction conditions were systematically optimized. scielo.br It was found that the reaction time, temperature, and the amount of the pro-oxidant (tert-butylhydroperoxide) had a significant impact on the conversion of the starting material and the selectivity for the ketone product. scielo.br The optimal conditions were determined to be a reaction time of 2 hours at a temperature of 70 °C. scielo.br

The choice of solvent is also critical, as demonstrated in the stereoselective alkylation of 4-tert-butylcyclohexanone, where changing the solvent from benzene to tetrahydrofuran inverted the stereochemical outcome. rsc.org Phase transfer catalysts have also been shown to be effective in promoting cascade reactions for the synthesis of highly functionalized cyclohexanones, with the choice of catalyst influencing the reaction's success. nih.gov

| Parameter | Effect on Reaction | Optimized Condition Example |

| Temperature | Affects reaction rate and selectivity. | 70 °C for cyclohexane oxidation. scielo.br |

| Reaction Time | Influences conversion and potential side reactions. | 2 hours for maximum cyclohexanone yield in a specific oxidation. scielo.br |

| Solvent | Can alter reagent reactivity and stereoselectivity. | Benzene vs. THF in stereoselective alkylation. rsc.org |

| Reagent/Catalyst | Determines the reaction pathway and product distribution. | CuCl₂ on activated carbon for cyclohexane oxidation. scielo.br |

Development and Application of Catalyst Systems

The conversion of 4-tert-butyl-2-methylphenol (B146163) to this compound is predominantly achieved through catalytic hydrogenation. The choice of catalyst is paramount, as it dictates not only the rate of reaction but also the stereochemical outcome of the product. Research in this area has led to the development of several effective catalyst systems, with a strong emphasis on transition metals.

Rhodium (Rh) and Palladium (Pd) have emerged as the most effective metals for the hydrogenation of substituted phenols. nih.govacs.orgresearchgate.net Rhodium-based catalysts, in particular, have been noted for their ability to facilitate the cis-addition of hydrogen, leading to the formation of cis-isomers of the corresponding cyclohexanol when the reaction proceeds to full reduction. nih.govacs.orgdaneshyari.com Conversely, palladium catalysts tend to favor the formation of the more thermodynamically stable trans-isomers. nih.govresearchgate.net

A significant advancement in the stereoselective synthesis of related compounds involves the use of bifunctional catalysts. For instance, a rhodium catalyst supported on Zr-beta zeolite has been shown to be highly effective in the hydrogenation of 4-tert-butylphenol to cis-4-tert-butylcyclohexanol with high stereoselectivity (95%). daneshyari.com This system operates through a cascade mechanism where the rhodium sites catalyze the initial hydrogenation of the phenol to the ketone intermediate (4-tert-butylcyclohexanone), which is then stereoselectively reduced to the cis-alcohol by the Lewis acidic zirconium sites via a Meerwein-Ponndorf-Verley (MPV) reaction. daneshyari.com This approach highlights the potential for designing catalysts that can control the formation of specific isomers of this compound's reduction products.

Recent developments also include robust solid NHC-Rh (N-Heterocyclic Carbene-Rhodium) coordination assemblies, which have demonstrated high selectivity and stability in the hydrogenation of phenols to cyclohexanols in aqueous media under mild conditions. rsc.org While not specifically detailed for 4-tert-butyl-2-methylphenol, this technology represents a promising avenue for greener and more efficient synthetic protocols. Other transition metals, such as nickel and cobalt, have also been investigated for the hydrogenation of substituted phenols, offering alternative catalytic options. doi.org

Table 1: Comparison of Catalyst Systems for Hydrogenation of Substituted Phenols This table is a representation of findings for related substituted phenols, indicating likely performance for 4-tert-butyl-2-methylphenol.

| Catalyst System | Support | Key Characteristics | Primary Product Stereochemistry | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | Alumina, Carbon | High activity for arene hydrogenation. | cis-isomers | nih.govacs.org |

| Palladium (Pd) | Alumina, Carbon | Good activity, favors thermodynamically stable products. | trans-isomers | nih.govresearchgate.net |

| Rhodium (Rh) | Zr-beta zeolite | Bifunctional catalyst enabling a cascade reaction. High stereoselectivity to cis-alcohols. | cis-isomers | daneshyari.com |

| NHC-Rhodium | Self-supported assembly | Robust, reusable solid catalyst, effective in water. | Not specified | rsc.org |

| Nickel (Ni), Cobalt (Co) | Various | Alternative to noble metal catalysts. | Varies with conditions | doi.org |

Enhancement of Reaction Efficiency and Yield in Synthetic Protocols

Beyond the choice of the catalyst itself, the efficiency and yield of the synthesis of this compound are heavily influenced by the reaction conditions. The optimization of these parameters is a critical aspect of developing viable synthetic protocols. A key goal is often the chemoselective hydrogenation of the phenol to the corresponding cyclohexanone, stopping the reaction before further reduction to the cyclohexanol occurs. nih.govacs.org

The solvent system plays a multifaceted role. In the case of the Rh/Zr-beta bifunctional catalyst, 2-propanol acts as both a solvent and a hydrogen donor for the MPV reduction step, which is crucial for achieving high cis-stereoselectivity in the subsequent alcohol. daneshyari.com The use of other solvents, such as hexane (B92381) or tert-butanol, with the same catalyst leads to lower stereoselectivity because the metal-catalyzed hydrogenation pathway becomes dominant. daneshyari.com

Hydrogen pressure is another critical variable. Higher pressures can increase the rate of hydrogenation but may also lead to over-reduction to the cyclohexanol. For the hydrogenation of 4-alkylphenols, palladium catalysts have been shown to require higher hydrogen pressures and temperatures compared to rhodium catalysts. daneshyari.com

The addition of co-catalysts or promoters can also significantly enhance reaction outcomes. For example, the presence of acids such as hydrochloric acid or sulfuric acid has been reported to influence the stereoselectivity of rhodium-catalyzed hydrogenations of related phenols. daneshyari.com

Table 2: Influence of Reaction Parameters on the Synthesis of Substituted Cyclohexanones/Cyclohexanols This table summarizes general findings for the hydrogenation of substituted phenols, applicable to the synthesis of this compound.

| Parameter | Effect on Reaction | Example | Reference |

|---|---|---|---|

| Solvent | Can influence reaction pathway and stereoselectivity. Can also act as a reagent. | 2-propanol serves as a reductant in MPV cascade reactions with Rh/Zr-beta catalysts. | daneshyari.com |

| Hydrogen Pressure | Affects reaction rate and extent of reduction. | Palladium catalysts may require higher H₂ pressure than rhodium for similar conversions. | daneshyari.com |

| Temperature | Influences reaction kinetics and selectivity. | Higher temperatures are often needed for less active catalysts like palladium. | researchgate.netdaneshyari.com |

| Catalyst Support | Affects catalyst activity, stability, and can introduce additional catalytic sites (e.g., acidic sites). | Zr-beta zeolite provides Lewis acid sites for stereoselective reduction. | daneshyari.com |

| Additives | Can act as co-catalysts or promoters to enhance selectivity. | Acids can modify the stereochemical outcome of rhodium-catalyzed hydrogenations. | daneshyari.com |

Comprehensive Analysis of Stereochemistry and Conformational Dynamics

Fundamental Principles of Cyclohexane (B81311) Ring Conformational Analysis

The cyclohexane ring is not a planar hexagon as a simple two-dimensional drawing might suggest. To avoid the strain associated with a flat ring, it adopts puckered, three-dimensional conformations. wikipedia.org The most stable of these is the chair conformation. pressbooks.pub

Dynamics of Chair Conformation and Ring Inversion

The chair conformation of cyclohexane is highly stable because it eliminates almost all angle strain, with C-C-C bond angles being very close to the ideal tetrahedral angle of 109.5°, and it minimizes torsional strain by having all adjacent hydrogens in a staggered arrangement. wikipedia.orgpressbooks.pub In this conformation, the hydrogen atoms (or other substituents) occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (pointing out from the perimeter of the ring). wikipedia.org

A key dynamic feature of the cyclohexane ring is its ability to undergo a "ring flip" or "chair inversion," a rapid interconversion between two equivalent chair conformations. wikipedia.orgoregonstate.edu During this process, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.orgpressbooks.pub This inversion is not a simple one-step process but proceeds through higher-energy intermediate conformations, including the half-chair and the twist-boat. wikipedia.orgacs.orgnih.gov The energy barrier for this ring inversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. acs.org At room temperature, this inversion is so rapid that the distinction between axial and equatorial protons is averaged out on the NMR timescale, resulting in a single signal. wikipedia.org

A-Values and Quantitative Assessment of Steric Interactions of Substituents

When a substituent replaces a hydrogen atom on a cyclohexane ring, the two chair conformers resulting from a ring flip are no longer equal in energy. libretexts.org The substituent can be either in an axial or an equatorial position, and generally, the conformation with the substituent in the equatorial position is more stable. libretexts.orglumenlearning.com This preference is due to steric strain, specifically 1,3-diaxial interactions. libretexts.org An axial substituent experiences steric hindrance from the two other axial hydrogens (or substituents) on the same side of the ring, located at the C3 and C5 positions relative to the substituent. lumenlearning.comlibretexts.org

The energy difference between the axial and equatorial conformers is a quantitative measure of the steric bulk of the substituent and is known as the "A-value" (short for axial strain value). masterorganicchemistry.compharmacy180.com It represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers. oregonstate.edu A larger A-value signifies a greater preference for the equatorial position and indicates a bulkier substituent in terms of its steric demands within the cyclohexane chair. masterorganicchemistry.comwikipedia.org These values are additive and crucial for predicting the most stable conformation of di- and polysubstituted cyclohexanes. masterorganicchemistry.com

Below is a table of A-values for various substituents.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7-1.8 |

| -CH₂CH₃ (Ethyl) | 1.75-1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.1-2.15 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

| -OH (in aprotic solvent) | 0.87 |

| -Cl (Chlorine) | 0.53 |

| -Br (Bromine) | 0.43-0.59 |

| Data compiled from multiple sources. oregonstate.edumasterorganicchemistry.comoregonstate.edu |

Conformational Equilibrium of 4-tert-Butyl-2-methylcyclohexanone Isomers

The conformational analysis of disubstituted cyclohexanes like this compound requires considering the steric preferences of both substituents. The molecule can exist as two diastereomers: cis and trans. The stability of each isomer's conformers is determined by the interplay of the A-values of the methyl and tert-butyl groups.

Analysis of Axial and Equatorial Preferences for Methyl and tert-Butyl Groups

The tert-butyl group has one of the largest A-values, typically cited as greater than 4.5 kcal/mol. oregonstate.edu This extremely high energy cost for placing it in an axial position means that a cyclohexane ring with a tert-butyl substituent is effectively "locked" in the conformation where this group is equatorial. masterorganicchemistry.com The equilibrium ratio for tert-butylcyclohexane (B1196954) is estimated to be around 10,000:1 in favor of the equatorial conformer. masterorganicchemistry.com

The methyl group has a much smaller, though still significant, A-value of about 1.74 kcal/mol. wikipedia.org This corresponds to an equilibrium where about 95% of methylcyclohexane (B89554) molecules have the methyl group in the more stable equatorial position at room temperature. libretexts.org When both groups are present, the powerful preference of the tert-butyl group for the equatorial position dominates the conformational equilibrium. libretexts.org

Impact of 1,3-Diaxial Interactions on Conformational Stability

The relative stability of the cis and trans isomers of this compound is determined by which configuration allows the bulky substituents to avoid destabilizing 1,3-diaxial interactions.

cis-4-tert-Butyl-2-methylcyclohexanone : In the cis isomer, the substituents are on the same side of the ring. This allows for a chair conformation where both the tert-butyl group at C-4 and the methyl group at C-2 can occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving these groups. The alternative flipped conformer, which would place both groups in axial positions, is prohibitively high in energy and does not contribute meaningfully to the equilibrium. Therefore, the cis isomer exists almost exclusively in the diequatorial conformation. vaia.comaskfilo.com

trans-4-tert-Butyl-2-methylcyclohexanone : In the trans isomer, the substituents are on opposite sides of the ring. This means that in any chair conformation, one group must be axial while the other is equatorial. Given the overwhelming steric demand of the tert-butyl group, the ring will adopt the conformation that places the tert-butyl group in the equatorial position. Consequently, the methyl group is forced into an axial position. askfilo.com This axial methyl group experiences 1,3-diaxial interactions with the axial hydrogens on C-4 and C-6, introducing steric strain of approximately 1.7-1.8 kcal/mol.

Spectroscopic Elucidation of Conformation

Spectroscopic techniques are indispensable tools for the experimental investigation of molecular conformation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide key data for determining the structure and dynamics of molecules like this compound.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is powerful for distinguishing between axial and equatorial substituents.

Chemical Shifts : Axial and equatorial protons (and carbons) exist in different magnetic environments, leading to different chemical shifts. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.

Coupling Constants : The magnitude of the coupling constant (J-value) between adjacent protons depends on the dihedral angle between them. This relationship is critical for conformational analysis. For instance, large coupling constants (typically 8-13 Hz) are observed for axial-axial interactions, while smaller values are seen for axial-equatorial and equatorial-equatorial interactions.

Variable-Temperature (VT) NMR : By recording NMR spectra at different temperatures, one can study dynamic processes. vu.nl At low temperatures, the ring inversion of a cyclohexane can be slowed down to the point where separate signals for axial and equatorial groups are observed. sikhcom.net For a molecule like cis-1,4-di-tert-butylcyclohexane, low-temperature ¹³C NMR has been used to observe signals for both the twist-boat and chair conformations. sikhcom.net

Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational Assignment and Dynamics (e.g., Low-Temperature NMR, Quantitative Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For this compound, ¹H NMR and ¹³C NMR provide critical data for assigning the relative stereochemistry (cis or trans) and the preferred conformation of the cyclohexane ring.

The key to conformational assignment lies in the analysis of proton-proton coupling constants (³J values), which are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to significantly different coupling constants.

In the case of the related reduction product, 4-tert-butylcyclohexanol (B146172), a proton in an axial position typically shows a large coupling constant (J ≈ 10–13 Hz) due to its trans-diaxial relationship with neighboring axial protons and a smaller coupling (J ≈ 2–5 Hz) with equatorial protons. acs.org Conversely, an equatorial proton exhibits only small couplings (J ≈ 2–5 Hz) to its neighbors. acs.orgsid.ir By analyzing the multiplicity and J values of the proton at the C-2 position in this compound, the orientation of the methyl group can be definitively assigned.

Low-temperature NMR studies are particularly insightful. By cooling the sample, the rate of ring inversion can be slowed on the NMR timescale, allowing for the observation of individual conformers. sikhcom.net For some substituted cyclohexanes, this technique enables the direct measurement of the energy barriers for ring interconversion and the determination of the relative populations of different conformers, such as chair and twist-boat forms. sikhcom.netnii.ac.jp In cis-1,4-di-tert-butylcyclohexane, for example, low-temperature ¹³C NMR allowed for the direct observation and characterization of both chair and twist-boat conformers. sikhcom.netnii.ac.jp

| Interaction Type | Approximate Dihedral Angle | Typical Coupling Constant (J value) in Hz |

|---|---|---|

| Axial - Axial | ~180° | 10 - 13 |

| Axial - Equatorial | ~60° | 2 - 5 |

| Equatorial - Equatorial | ~60° | 2 - 5 |

Application of Vibrational Spectroscopy for Conformational Insight

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers another avenue for probing molecular conformation. The vibrational frequencies of a molecule are sensitive to its geometry. In cyclohexanones, the most informative band is often the carbonyl (C=O) stretching frequency. acs.org

The position, intensity, and shape of the C=O stretching peak in the IR spectrum can differ subtly between conformers. acs.org For instance, the orientation of the C=O bond relative to the rest of the ring can affect its dipole moment and, consequently, its IR absorption intensity. In a perfect chair conformation, the C=O bond is slightly tilted, which can influence its coupling with the rocking modes of adjacent methylene (B1212753) (CH₂) groups. acs.org These differences, though small, can be used in conjunction with computational methods to assign vibrational features to specific conformations. While a standard IR spectrum of cyclohexanone (B45756) shows a strong C=O stretch around 1715 cm⁻¹, detailed analysis of band shapes can provide conformational clues. academie-sciences.fr

Theoretical and Computational Approaches to Conformational Analysis

Computational chemistry provides powerful predictive tools that complement experimental findings, offering detailed insights into the energies and dynamic behaviors of different molecular conformations.

Quantum Chemical Calculations (e.g., DFT, MP2) for Conformational Energies and Barriers

Quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to calculate the relative energies of different conformers and the energy barriers separating them. nii.ac.jp These calculations can accurately predict which conformer is more stable and by how much. For 2-substituted cyclohexanones, DFT studies have shown that the stability of a conformer with an axial substituent is influenced by a variety of electronic and steric factors. researchgate.net

Calculations for the cis and trans isomers of this compound would involve optimizing the geometry of each possible chair conformation (e.g., trans with an equatorial methyl group, and cis with an axial methyl group) and calculating their single-point energies using a high-level basis set. The results provide the difference in Gibbs free energy (ΔG), which directly relates to the equilibrium constant between the conformers. Such calculations have been benchmarked against experimentally determined A-values (conformational free energy differences) for various substituents on a cyclohexane ring. nii.ac.jp

| Substituent (at C-2) | Method | Calculated ΔG (Equatorial - Axial) (kcal/mol) | More Stable Conformer |

|---|---|---|---|

| -F | B3LYP/6-311+G | -0.5 to +0.5 (varies with study) | Often Axial |

| -Cl | B3LYP/6-311+G | -0.2 | Axial |

| -OCH₃ | B3LYP/6-311+G** | +0.9 | Equatorial |

| -CH₃ | DFT/CBS-4 | +1.7 (A-value) | Equatorial |

Note: Data is illustrative, based on general findings for 2-substituted cyclohexanones. Negative values indicate the axial conformer is more stable.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

While quantum chemical calculations typically focus on stationary points (energy minima and transition states), Molecular Dynamics (MD) simulations provide a picture of the molecule's conformational landscape over time. nih.gov By simulating the motion of atoms based on a force field, MD can explore the different conformations accessible to the molecule at a given temperature. nih.gov

For a molecule like this compound, an MD simulation could visualize the ring puckering, the rotation of the methyl group, and the interconversion between any accessible higher-energy twist-boat conformations. sikhcom.net Advanced MD techniques, such as metadynamics, can be used to enhance the sampling of rare events, like the transition over high-energy barriers, providing a more complete map of the conformational space and the pathways for interconversion. acs.org

Elucidation of Hyperconjugative and Torsional Effects on Conformation

The conformational preference in this compound is not governed solely by classical steric hindrance (torsional strain). Electronic effects, particularly hyperconjugation, play a crucial role. Hyperconjugation involves the delocalization of electron density from a filled bonding orbital (a σ orbital) to an adjacent empty or partially filled anti-bonding orbital (a σ* or π* orbital).

In 2-substituted cyclohexanones, a key interaction is the delocalization of electrons from the C-C or C-H bonds of the ring into the π* anti-bonding orbital of the carbonyl group. The efficiency of this overlap depends on the dihedral angle between the orbitals. Furthermore, for electronegative substituents at the C-2 position, a "generalized anomeric effect" can occur, where electron density from a C-C bond anti-periplanar to the substituent's C-X bond is donated into the σ* anti-bonding orbital of the C-X bond. researchgate.net Natural Bond Orbital (NBO) analysis is a computational tool used to quantify these hyperconjugative interactions and assess their contribution to conformational stability. sid.irresearchgate.net These electronic effects can sometimes override steric factors, leading to a preference for the otherwise more sterically hindered axial conformation. researchgate.net

Stereochemical Models Governing Nucleophilic Additions to Cyclohexanones

The carbonyl group of this compound is a key site of reactivity, particularly for nucleophilic additions. The stereochemical outcome of such reactions—whether the nucleophile attacks from the axial or equatorial face—is predictable using established models.

The lock provided by the equatorial 4-tert-butyl group simplifies the analysis, as the ring conformation is fixed. Nucleophilic attack can occur from two directions:

Axial Attack: The nucleophile approaches from above or below the plane of the ring, leading to the formation of an equatorial alcohol.

Equatorial Attack: The nucleophile approaches from the side, parallel to the plane of the ring, resulting in an axial alcohol.

Two primary models explain the observed selectivity:

The Felkin-Anh Model: This model primarily considers steric interactions in the transition state. It posits that the nucleophile will attack the carbonyl carbon along the Bürgi-Dunitz trajectory (~107° angle) from the least hindered face. uwindsor.ca For a cyclohexanone, this often means avoiding the axial hydrogens at positions 3 and 5, which favors axial attack. However, the presence of an axial substituent at C-2 would sterically hinder this trajectory, favoring equatorial attack. nih.govuwindsor.ca

The Cieplak Model: This model emphasizes electronic effects. It proposes that the transition state is stabilized by hyperconjugation from the neighboring bonds that are anti-periplanar to the newly forming bond with the nucleophile. academie-sciences.frresearchgate.net The theory states that the bond that is a better sigma-donor (σ-donor) will preferentially align itself anti-periplanar to the incoming nucleophile. researchgate.net Since C-H bonds are generally better donors than C-C bonds, this model also predicts that axial attack is electronically favored because the anti-periplanar C-H bonds at C-2 and C-6 can donate into the forming σ* orbital. researchgate.net

In the case of this compound, the preferred direction of attack will be a balance between the steric hindrance posed by the 2-methyl group and the ring's axial hydrogens, and the electronic stabilization of the transition state. The nature of the nucleophile and reaction conditions can shift this balance, leading to different product ratios. nih.gov

Steric Strain Control (SSC) Models for Diastereoselectivity

Steric Strain Control (SSC), formerly known as steric approach control, posits that the diastereoselectivity of a reaction is determined by the relative steric hindrance a nucleophile encounters when approaching the two faces (axial or equatorial) of the carbonyl carbon. researchgate.net The trajectory of attack that minimizes steric repulsions with the atoms of the cyclohexane ring, particularly axial hydrogens or substituents, will be the lower energy pathway, leading to the major product.

In the case of substituted cyclohexanones, axial attack is generally sterically hindered by the axial hydrogens at the C3 and C5 positions (a 1,3-diaxial interaction in the transition state). Conversely, equatorial attack can be hindered by the substituents at the C2 and C6 positions. thecatalyst.org The presence of the C2-methyl group in this compound adds significant steric bulk, influencing the preferred direction of nucleophilic attack.

For the trans-isomer, where the methyl group is axial, an incoming nucleophile faces substantial steric hindrance from this axial methyl group during an equatorial attack. An axial attack, while encountering the usual 1,3-diaxial hydrogens, may present a less sterically crowded path. For the cis-isomer, the equatorial methyl group presents less of an obstacle to equatorial attack, but torsional strain with the adjacent C-H and C-C bonds becomes a more significant factor.

The combination of these steric factors in the transition state determines the kinetic product ratio. Reactions with small nucleophiles, such as lithium aluminum hydride, often favor axial attack to avoid torsional strain with equatorial substituents, whereas bulky reducing agents, like L-Selectride, are highly sensitive to steric hindrance and preferentially attack from the less hindered face, which is typically the equatorial direction. chemeducator.orgtamu.edu

Product Stability Control (PSC) Models in Mechanistic Interpretations

Product Stability Control (PSC), also referred to as product development control or thermodynamic control, suggests that the stereochemical outcome of a reaction reflects the relative thermodynamic stabilities of the final products. researchgate.net If a reaction is reversible or if the transition state closely resembles the products (as per the Hammond postulate for late transition states), the isomer distribution of the products will favor the most stable stereoisomer.

In the reduction of this compound, two diastereomeric alcohols can be formed: one with the new hydroxyl group in an axial position and the other with it in an equatorial position. Generally, for a substituted cyclohexanol (B46403), the conformer with the hydroxyl group in the equatorial position is thermodynamically more stable due to the avoidance of 1,3-diaxial interactions. reddit.com

Therefore, a reaction governed by PSC would be expected to yield a majority of the product in which the newly formed hydroxyl group is equatorial. This is often observed in reactions that are run under conditions that allow for equilibration, such as the Meerwein-Pondorff-Verley (MPV) reduction. chemeducator.org

The equation is expressed as: Δ(ΔG‡) = Δδ + aΔπ where 'a' is a proportionality constant.

In the specific case of the reduction of trans-2-methyl-4-t-butylcyclohexanone, the two possible alcohol products have nearly equal thermodynamic stability (ΔG° ≈ 0). Consequently, the PSC term (Δπ) becomes negligible. The reaction outcome is therefore dominated almost entirely by the Steric Strain Control (SSC) term, leading to a high degree of axial attack regardless of the specific nucleophile used (e.g., LiAlH₄, LiAl(OMe)₃H, or MeLi). rsc.org For the cis-isomer and other related cyclohexanones, both SSC and PSC factors must be considered simultaneously to explain the observed product ratios. rsc.org

Influence of Reagent and Substrate Stereochemistry on Reaction Outcomes

The stereochemical outcome of nucleophilic additions to this compound is highly dependent on both the stereochemistry of the substrate (cis or trans) and the nature, particularly the steric bulk, of the attacking reagent.

Substrate Stereochemistry:

cis-4-tert-butyl-2-methylcyclohexanone: In this isomer, both the tert-butyl and methyl groups occupy equatorial positions. This conformation presents a relatively open axial face for nucleophilic attack, while the equatorial face is somewhat more encumbered by the C2-methyl group.

trans-4-tert-butyl-2-methylcyclohexanone: Here, the tert-butyl group is equatorial and the methyl group is axial. The axial methyl group creates significant steric hindrance to equatorial attack. Axial attack, in turn, avoids this interaction but must contend with the axial hydrogens at C3 and C5.

Reagent Stereochemistry (Steric Bulk): The size of the nucleophilic reagent plays a critical role in determining the preferred trajectory of attack.

Small Nucleophiles (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride): These reagents are less sensitive to steric hindrance. Their attack is often governed by a balance of minimizing torsional strain and steric strain. For many substituted cyclohexanones, this results in a preference for axial attack, leading to the formation of the equatorial alcohol. thecatalyst.orgresearchgate.net In the reduction of 4-tert-butylcyclohexanone (B146137) with NaBH₄, the major product is the trans-alcohol (equatorial -OH), resulting from axial attack. chemeducator.org

Bulky Nucleophiles (e.g., L-Selectride, Lithium tri-sec-butylborohydride): These reagents are extremely sensitive to steric hindrance. They will preferentially attack from the least sterically crowded face of the carbonyl. For 4-tert-butylcyclohexanone, this means an equatorial attack to avoid the axial hydrogens at C3 and C5, leading to the formation of the cis-alcohol (axial -OH) as the major product. chemeducator.orgtamu.edu

The interplay of these factors is evident in the reduction of the isomers of this compound. A study on the reduction of the trans-isomer, where the PSC factor is null, showed a consistent high preference for axial attack (95 ± 1%) across different reagents, highlighting the dominance of SSC in that specific system. rsc.org

The table below summarizes the expected outcomes based on the principles of SSC and PSC for the related, simpler 4-tert-butylcyclohexanone, which provides a model for understanding the influence of the reagent.

| Reducing Agent | Type of Control | Major Product | Product Ratio (% cis-alcohol : % trans-alcohol) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Kinetic (Primarily SSC) | trans-4-tert-Butylcyclohexanol (Equatorial OH) | ~12 : 88 |

| L-Selectride® | Kinetic (Strong SSC) | cis-4-tert-Butylcyclohexanol (Axial OH) | ~92 : 8 |

| Al(O-iPr)₃ (MPV Reduction) | Thermodynamic (PSC) | trans-4-tert-Butylcyclohexanol (Equatorial OH) | ~23 : 77 |

This data clearly illustrates how a small reagent (NaBH₄) favors axial attack (leading to the trans product), a bulky reagent (L-Selectride) is forced into an equatorial attack (leading to the cis product), and an equilibrating reaction (MPV) favors the more thermodynamically stable trans product. These principles are directly applicable to the more substituted this compound system, where the C2-methyl group further modulates the steric environment for each pathway. rsc.org

Reactivity and Mechanistic Investigations of 4 Tert Butyl 2 Methylcyclohexanone

Carbonyl Reactivity and Functional Group Transformations

The carbonyl group of 4-tert-butyl-2-methylcyclohexanone is a key site of reactivity, undergoing a variety of transformations that are central to organic synthesis. These include diastereoselective reduction reactions and nucleophilic additions, each influenced by the steric and electronic environment of the molecule.

Diastereoselective Reduction Reactions to Cyclohexanols

The reduction of this compound to its corresponding 4-tert-butyl-2-methylcyclohexanols is a classic example of diastereoselective synthesis. The approach of the reducing agent to the carbonyl carbon can occur from two distinct faces, leading to the formation of two diastereomeric alcohol products: one with the hydroxyl group in an axial position and the other with the hydroxyl group in an equatorial position. The ratio of these diastereomers is highly dependent on the nature of the reducing agent used. tamu.eduodinity.com

The choice of hydride-based reducing agent plays a critical role in determining the stereochemical outcome of the reduction of substituted cyclohexanones.

N-Selectride , a bulky and sterically hindered reducing agent, demonstrates high stereoselectivity. tamu.edusbq.org.br Due to its large size, it preferentially attacks the carbonyl group from the less sterically hindered equatorial face. odinity.comsbq.org.br This equatorial attack leads to the formation of the alcohol where the hydroxyl group is in the axial position. sbq.org.br Studies on the reduction of 4-tert-butyl-2-halocyclohexanones with N-Selectride have shown that for substituents in the equatorial position, the axial alcohol is the major product. sbq.org.br This is because the approach of the reducing agent from the equatorial face is more favorable. sbq.org.br

Lithium aluminum hydride (LiAlH₄) , a less sterically demanding reducing agent compared to N-Selectride, can approach the carbonyl group from either the axial or equatorial face. odinity.comwikipedia.org However, it often shows a preference for axial attack, leading to the formation of the equatorial alcohol, which is generally the more thermodynamically stable product. odinity.com123helpme.com In the reduction of 4-tert-butylcyclohexanone (B146137), LiAlH₄ has been shown to favor the formation of the trans product (equatorial alcohol) over the cis product (axial alcohol). odinity.com One study reported a trans to cis ratio of 9.5:1.0 for the reduction of 4-tert-butylcyclohexanone with lithium aluminum hydride. odinity.com

The diastereoselectivity of these reductions can be summarized in the following table:

| Reducing Agent | Major Product Stereochemistry | Predominant Attack Trajectory |

| N-Selectride | Axial Alcohol | Equatorial Attack odinity.comsbq.org.br |

| Lithium Aluminum Hydride | Equatorial Alcohol | Axial Attack odinity.com123helpme.com |

The regio- and stereocontrol in the reduction of substituted cyclohexanones like this compound are governed by a combination of steric and electronic effects.

Steric hindrance is a primary factor. The bulky tert-butyl group anchors the cyclohexane (B81311) ring in a conformation where it occupies the equatorial position. thecatalyst.orgyoutube.com This steric bulk influences the trajectory of the incoming nucleophile (hydride). Bulky reducing agents, such as N-Selectride, are more sensitive to steric hindrance and will preferentially attack from the less crowded face of the carbonyl group. tamu.edusbq.org.br In the case of 4-tert-butylcyclohexanone, the axial hydrogens on the same side as the carbonyl group can sterically hinder the approach of a nucleophile from that face (axial attack). thecatalyst.org

Torsional strain also plays a role. The transition state leading to the axial alcohol (resulting from equatorial attack) is often favored because it avoids eclipsing interactions between the newly forming C-H bond and the adjacent axial C-H bonds. youtube.com Conversely, the transition state for equatorial alcohol formation (from axial attack) can involve greater torsional strain. vub.ac.be

Electronic effects , such as the Cieplak model, can also be used to explain the observed stereoselectivity. sbq.org.br This model considers the stabilizing hyperconjugative effects of adjacent anti-periplanar sigma bonds on the developing negative charge of the transition state.

The interplay of these factors determines the diastereomeric ratio of the alcohol products. The reaction can be under either thermodynamic or kinetic control. odinity.com The formation of the more stable product (equatorial alcohol) is favored under thermodynamic control, while the product that is formed more quickly (often the axial alcohol with bulky reagents) is favored under kinetic control. odinity.com

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles other than hydrides. These reactions are also subject to the same principles of stereocontrol discussed above. For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds would also be expected to show diastereoselectivity based on the steric environment of the carbonyl group. The reaction of trans-2-methyl-4-t-butylcyclohexanone with methyl-lithium has been shown to proceed with high stereoselectivity for axial attack. rsc.org Similarly, the addition of cyanide from NaCN to a ketone like 4-tert-butyl-2-octanone results in nucleophilic attack at the carbonyl carbon. quizlet.com

Enolate Chemistry and Alpha-Substitution Reactions

The carbon atoms alpha to the carbonyl group in this compound are acidic and can be deprotonated to form enolates. These enolates are powerful nucleophiles and are key intermediates in a wide range of alpha-substitution reactions.

Formation and Characterization of Enolates

The formation of enolates from this compound can be achieved by treatment with a suitable base. The regioselectivity of enolate formation (i.e., which alpha-proton is removed) is influenced by the reaction conditions. The cis-isomer of this compound can be interconverted to the more stable trans-isomer through base-catalyzed enolization. vaia.com The stability of the resulting enolate is a crucial factor in these reactions. The stereochemistry of the subsequent alkylation of the lithium enolates of 2-methyl-4-tert-butylcyclohexanone has been studied, indicating the importance of the enolate's structure in determining the final product's stereochemistry. acs.org

The characterization of these enolates can be performed using various spectroscopic techniques, although their transient nature can make direct observation challenging. Trapping experiments, where the enolate is reacted with an electrophile, can provide indirect evidence of its formation and structure.

Stereochemistry of Alpha-Alkylation Reactions (e.g., Methylation)

The stereochemistry of alpha-alkylation reactions of cyclohexanone (B45756) derivatives is a well-studied area of organic chemistry, providing fundamental insights into the factors that control facial selectivity. In the case of this compound, the bulky tert-butyl group effectively locks the cyclohexane ring into a chair conformation with the tert-butyl group in the equatorial position. This conformational rigidity simplifies the analysis of the stereochemical outcome of reactions at the alpha-carbon.

The alkylation proceeds through the formation of an enolate intermediate, which is then attacked by an electrophile, such as methyl iodide. The stereochemical outcome of the reaction is determined by the direction of approach of the electrophile to the enolate. Studies on the alkylation of enamines of 4-tert-butylcyclohexanone provide a useful analogy. The reaction of the enamine of 4-tert-butylcyclohexanone with propyl iodide yields a mixture of trans and cis products, with the trans isomer being the major product (90%) youtube.com. This preference is attributed to the attack of the electrophile from the less hindered face of the enamine, which adopts a half-chair conformation with the bulky tert-butyl group in a pseudo-equatorial position youtube.com. Attack from the bottom face leads to a chair-like transition state and the trans product, which is more stable than the twist-boat conformation that results from top-face attack to give the cis product youtube.com.

The choice of base is also critical in determining the regioselectivity and stereoselectivity of alkylation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures preferentially forms the kinetic enolate, which is the less substituted enolate. youtube.comyoutube.com Subsequent alkylation then occurs at this less substituted alpha-carbon youtube.com.

Base-Catalyzed Isomerization Processes and Mechanism

Base-catalyzed isomerization of this compound involves the interconversion of its cis and trans isomers through a process of epimerization at the alpha-carbon bearing the methyl group. This reaction proceeds via a common enolate intermediate. The position of the equilibrium is dictated by the relative thermodynamic stabilities of the two isomers.

The mechanism involves the deprotonation of the alpha-carbon by a base, such as hydroxide, to form a planar enolate ion. vaia.comyoutube.com This enolate can then be reprotonated from either face. Protonation from one face regenerates the starting isomer, while protonation from the opposite face leads to the formation of the other isomer. The bulky 4-tert-butyl group remains in the equatorial position throughout this process, minimizing steric interactions.

The stability of the cis and trans isomers of this compound is primarily determined by the conformational preference of the 2-methyl group. In the trans isomer, the methyl group occupies an equatorial position, whereas in the cis isomer, it is in an axial position. The equatorial orientation is generally more stable as it avoids unfavorable 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring. Therefore, the equilibrium of the base-catalyzed isomerization will favor the more stable trans isomer. vaia.com

Oxidative Transformations and Rearrangement Reactions

Baeyer-Villiger Oxidation of Related Cyclohexanones

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones, using peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org While specific studies on this compound are not extensively detailed, the reaction's principles can be inferred from studies on related substituted cyclohexanones. rsc.orgrsc.org

The regioselectivity of the Baeyer-Villiger oxidation is a key feature and is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This preference is based on the ability of the migrating group to stabilize the partial positive charge that develops during the rearrangement step of the Criegee intermediate. wikipedia.orgacs.org

For an unsymmetrical cyclohexanone like this compound, two possible lactone products can be formed, depending on which alpha-carbon migrates. Theoretical studies on α-substituted cyclohexanones have shown that the regioselectivity is influenced by both the structural stability of the transition state (including steric and dipole interactions) and the kinetic reactivity (the energy barrier for migration). acs.org In the case of α-methylcyclohexanone, structural stability plays a significant role in determining the most stable transition state. acs.org The presence of the bulky 4-tert-butyl group would further influence the conformational energetics of the reaction intermediates and transition states.

The reaction can be carried out using various reagents, including peroxyacids like m-CPBA, or with hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.org Green chemistry approaches have also been developed, utilizing enzymes like cyclohexanone monooxygenases or lipase-mediated perhydrolysis with urea-hydrogen peroxide. rsc.orgcapes.gov.brnih.gov

Table 1: Effects of Various Lewis Acids on the Baeyer-Villiger Oxidation of 4-t-Butylcyclohexanone oup.com Reaction Conditions: 2 mol of Me₃SiOOSiMe₃ and 1 mol of Lewis acid were employed per mol of 4-t-butylcyclohexanone in CH₂Cl₂ at 25°C for 4 hours.

| Lewis Acid | Yield (%) |

| SnCl₄ | 91 |

| BF₃·OEt₂ | 85 |

| TiCl₄ | 78 |

| AlCl₃ | 65 |

| ZnCl₂ | 52 |

Mechanistic Pathways and Transition State Analysis

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry, particularly using methods like density functional theory (DFT), has become an invaluable tool for investigating the intricate details of reaction mechanisms and the structures of transient species like transition states. acs.orgyoutube.com For reactions involving this compound, computational studies can provide a deep understanding of the factors governing its reactivity and stereoselectivity.

For instance, in the Baeyer-Villiger oxidation of related α-substituted cyclohexanones, theoretical investigations have been used to analyze the energy profiles of the rearrangement step. acs.org These studies have revealed the importance of the migratory aptitude, which is related to the stabilization of the partial positive charge generated during the migration. acs.org The origin of regioselectivity has been dissected into two key factors: structural stability (encompassing steric repulsion and dipole interactions) and kinetic reactivity (the energy barrier from the intermediate). acs.org

Computational methods can also elucidate the structures of transition states, providing insights into the geometry of the reacting molecules at the peak of the energy barrier. youtube.com For example, in the Baeyer-Villiger reaction of α-CF₃-cyclohexanone, the orientation of the CF₃ group in the transition state was found to be axial, overcoming 1,3-diaxial repulsion, likely due to a strong dipole interaction with the leaving acid moiety. acs.org Such detailed structural information is crucial for a comprehensive understanding of the reaction pathway.

Experimental Kinetic and Thermodynamic Studies of Reactivity

Experimental studies provide essential data on the kinetics and thermodynamics of reactions involving substituted cyclohexanones, which can be used to validate and complement computational findings. nist.govnist.gov Techniques such as nanosecond laser flash photolysis have been employed to study the kinetics of photochemical reactions of related compounds, providing information on the lifetimes and decay kinetics of transient species. nih.gov

Thermodynamic studies on the reduction of 2-substituted cyclohexanones have been conducted to understand the energetics of these reactions. nist.govnist.gov The enthalpies of formation and vaporization of various alkyl-substituted cyclohexanes have been determined through empirical and theoretical methods, which are crucial for optimizing processes like hydrogenation and dehydrogenation. mdpi.com These studies have shown that the influence of alkyl substituents on the reaction enthalpy can be significant. mdpi.com

The combination of experimental kinetic and thermodynamic data with computational modeling allows for a robust and detailed understanding of the reactivity of molecules like this compound.

Derivatization and Functionalization Strategies of 4 Tert Butyl 2 Methylcyclohexanone

Synthesis of Carbonyl Derivatives for Research and Analysis

The carbonyl group of 4-tert-butyl-2-methylcyclohexanone is a prime site for derivatization, allowing for the synthesis of a wide array of compounds such as oximes, hydrazones, and Knoevenagel adducts. These derivatives are not only crucial for the structural elucidation and analysis of the parent ketone but also serve as intermediates in more complex synthetic sequences.

Oximes and Hydrazones: The synthesis of oximes from ketones is a classic condensation reaction. For instance, the reaction of a ketone with hydroxylamine (B1172632) hydrochloride in a polar solvent like ethanol, often in the presence of a base such as sodium acetate (B1210297) or pyridine, yields the corresponding oxime. arpgweb.com This method is applicable to cyclic ketones and can be adapted for this compound. The general reaction to form an oxime from a cyclohexanone (B45756) derivative is illustrated below.

Scheme 1: General synthesis of a cyclohexanone oxime.

Similarly, hydrazones are synthesized through the condensation of a ketone with a hydrazide. nih.govnih.gov These reactions typically involve the formation of an imine-type C=N double bond. nih.gov The synthesis of hydrazones from various substituted hydrazides and aldehydes or ketones has been extensively studied, providing a basis for the derivatization of this compound. nih.gov

Knoevenagel Adducts: The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of a ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org This reaction typically leads to the formation of an α,β-unsaturated ketone after a dehydration step. wikipedia.org For this compound, this provides a pathway to introduce new carbon-based functional groups at the exocyclic position adjacent to the carbonyl group. A study demonstrated the use of ethylenediamine (B42938) diacetate (EDDA) as an effective catalyst for the Knoevenagel condensation of 4-tert-butylcyclohexanone (B146137) with 2-thioxothiazolidin-4-one. mdpi.com

| Derivative | Reagents and Conditions | Key Features |

| Oxime | Hydroxylamine hydrochloride, polar solvent (e.g., ethanol), base (e.g., sodium acetate) arpgweb.com | Formation of a C=NOH group. nih.gov |

| Hydrazone | Hydrazide, condensation with the ketone nih.govnih.gov | Formation of a C=N-NH-C=O linkage. nih.gov |

| Knoevenagel Adduct | Active methylene compound, weak base catalyst (e.g., piperidine, EDDA) sigmaaldrich.commdpi.com | C=C bond formation at the carbonyl carbon. wikipedia.org |

Regioselective and Stereoselective Functionalization at Ring Positions

The functionalization of the cyclohexane (B81311) ring of this compound presents challenges and opportunities in controlling regioselectivity and stereoselectivity. The bulky tert-butyl group often directs incoming reagents to specific positions, influencing the stereochemical outcome of reactions.

A key transformation is the stereoselective reduction of the carbonyl group. The reduction of 4-tert-butylcyclohexanone using sodium borohydride (B1222165) is a well-documented example that illustrates the principles of stereocontrol in cyclohexanone systems. youtube.com The hydride can attack the carbonyl carbon from either the axial or equatorial face, leading to the formation of two diastereomeric alcohols. The conformational locking effect of the tert-butyl group, which preferentially occupies an equatorial position, significantly influences the ratio of the resulting axial and equatorial alcohols.

Furthermore, the synthesis of derivatives can be designed to achieve regioselectivity. For example, the synthesis of N-substituted 2-aminoquinazolin-4-ones from methyl anthranilates demonstrates how reaction conditions can dictate the position of substitution. rsc.org While not directly involving this compound, these principles of regioselective synthesis are applicable to complex cyclic systems.

Cyclopalladation Reactions and C-H Activation Studies on Related Systems

The field of C-H activation and functionalization has opened new avenues for the derivatization of organic molecules. youtube.com Transition metal-catalyzed reactions, particularly those involving palladium, can selectively activate and functionalize otherwise unreactive C-H bonds. youtube.com This approach allows for the introduction of functional groups at positions that are not easily accessible through traditional synthetic methods.

While specific examples of cyclopalladation on this compound are not prevalent in the provided search results, studies on related systems demonstrate the potential of this strategy. The general mechanism involves the coordination of the metal to a directing group on the substrate, followed by the cleavage of a C-H bond to form a metallacycle. This intermediate can then react with various coupling partners to form new C-C or C-heteroatom bonds. The principles of C-H activation have been applied to cyclohexane derivatives, showcasing the ability to functionalize the ring at various positions. acs.org

Preparation of Novel Chiral Synthons and Precursors from Analogues

Analogues of this compound serve as valuable starting materials for the synthesis of novel chiral synthons and precursors. The inherent chirality of many of these derivatives, or the potential to introduce chirality through stereoselective reactions, makes them attractive building blocks in organic synthesis.

For instance, the synthesis of a differentially protected diester, 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate, highlights the use of a cyclohexane derivative as a chiral synthon. acs.orgnih.gov This was achieved through a palladium-catalyzed methoxycarbonylation of an enol triflate derived from a Hagemann's ester derivative, followed by a stereoselective hydrogenation. acs.org Such chiral synthons are instrumental in the synthesis of complex target molecules, including pharmaceutical candidates. acs.orgnih.gov

The synthetic modification of natural products containing cyclopentanoid or cyclohexanoid rings also provides a rich source of chiral synthons. researchgate.net Stereoselective modifications of these rings can lead to a variety of highly functionalized and chiral building blocks. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For 4-tert-Butyl-2-methylcyclohexanone, high-resolution NMR provides intricate details about its molecular framework.

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. nih.gov Studying these shifts in various solvents can reveal subtle solute-solvent interactions. While comprehensive data for this compound in a wide array of solvents is not extensively published, the analysis of its parent compound, 4-tert-butylcyclohexanone (B146137), in deuterated chloroform (B151607) (CDCl₃) provides foundational insights. acadiau.ca For instance, the protons on the cyclohexanone (B45756) ring exhibit complex multiplets, with their precise chemical shifts influenced by their axial or equatorial positions and proximity to the carbonyl and tert-butyl groups. acadiau.ca The large tert-butyl group effectively locks the cyclohexane (B81311) ring into a chair conformation, which simplifies the interpretation of the spectra.

Changes in solvent polarity and hydrogen-bonding capability can induce shifts in the NMR signals. nih.gov For example, moving from a non-polar solvent like tetrachloromethane (CCl₄) to a more polar one like chloroform-d (B32938) (CDCl₃) can affect the chemical shifts of carbons in polar functional groups due to specific interactions. nih.gov

Below are the ¹H NMR spectral data for 4-tert-butylcyclohexanone in CDCl₃:

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.28 | m | 2H | Ring Protons |

| 2.23 | m | 2H | Ring Protons |

| 2.01 | m | 2H | Ring Protons |

| 1.39 | m | 3H | Ring Protons |

| 0.84 | s | 9H | tert-Butyl Protons |

| Source: acadiau.ca |

And the ¹³C NMR spectral data for 4-tert-butylcyclohexanone:

| Carbon | Chemical Shift (δ) ppm |

| C1 (C=O) | 212.6 |

| C2, C6 | 41.3 |

| C3, C5 | 25.1 |

| C4 | 46.9 |

| C(CH₃)₃ | 32.4 |

| C(CH₃)₃ | 27.5 |

| Source: chemicalbook.com |

Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the spatial proximity of protons within a molecule. columbia.edu These techniques rely on the Nuclear Overhauser Effect (NOE), where the saturation of one proton's resonance can lead to an intensity change in the signals of nearby protons. columbia.edu

For this compound, NOESY and ROESY experiments would be crucial in establishing the relative stereochemistry of the methyl group at the C2 position. By observing cross-peaks between the protons of the methyl group and specific protons on the cyclohexane ring, one can definitively assign its orientation as either axial or equatorial. For instance, a strong NOE between the methyl protons and the axial proton at C4 would suggest a cis relationship, while an NOE to the equatorial proton at C4 would indicate a trans relationship. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being more suitable for medium-sized molecules where the NOE might be close to zero. columbia.edu

Dynamic NMR (DNMR) is a powerful technique used to study the rates of conformational exchange processes in molecules. sikhcom.netnih.gov For substituted cyclohexanes, DNMR can be used to determine the energy barriers for ring inversion. sikhcom.net In the case of cis-1,4-di-tert-butylcyclohexane, low-temperature ¹³C NMR spectra have successfully been used to observe signals for both the chair and twist-boat conformations and to calculate the free-energy barriers for their interconversion. sikhcom.netnih.gov

For this compound, the large tert-butyl group is expected to strongly favor a chair conformation where it occupies an equatorial position, thus preventing ring inversion. However, DNMR could potentially be used to study the rotation of the methyl group at the C2 position, especially if steric hindrance leads to a significant energy barrier for this process. By analyzing the coalescence of signals as the temperature is varied, it is possible to quantify the activation energy for such dynamic processes.

Mass Spectrometry for Identification of Reaction Intermediates and Complex Derivatives

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the tert-butyl group, the methyl group, and other characteristic fragments of the cyclohexanone ring. This information is critical for confirming the identity of the compound.

Furthermore, MS is invaluable in the analysis of reaction mixtures to identify intermediates and byproducts in the synthesis of this compound and its derivatives. For example, in the synthesis of derivatives of 4-tert-butylcyclohexanone, mass spectrometry plays a role in characterizing the products. nih.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of this compound itself might be challenging if it is a liquid or oil at room temperature, X-ray crystallography of its solid derivatives provides the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation.

For instance, the crystal structure of a derivative like cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone has been determined, revealing a slightly distorted chair conformation for the cyclohexanone ring. researchgate.net Such studies on various derivatives confirm the strong preference for the tert-butyl group to occupy an equatorial position to minimize steric strain. researchgate.net X-ray crystallographic data from derivatives can provide invaluable benchmark information for validating the results of computational modeling and solution-phase NMR studies.

Infrared and Raman Spectroscopy for Vibrational Modes and Conformational Preferences

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹. bartleby.com The exact position of this band can be influenced by the substitution on the ring. The spectrum would also display various C-H stretching and bending vibrations for the methyl and tert-butyl groups, as well as the methylene (B1212753) groups of the cyclohexane ring. chegg.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C-C stretching modes of the cyclohexane ring and the symmetric vibrations of the tert-butyl group would be expected to give rise to distinct Raman signals. By comparing the experimental IR and Raman spectra with those calculated using computational methods, a detailed assignment of the vibrational modes can be achieved, further confirming the conformational preferences of the molecule. nih.gov

Strategic Applications in Synthetic Organic Chemistry and Methodology Development

4-tert-Butyl-2-methylcyclohexanone as a Stereochemical Model System in Chemical Research

The predictable conformation of this compound, with the large tert-butyl group predominantly occupying the equatorial position to minimize steric strain, makes it an ideal model system for investigating the stereochemical outcomes of chemical reactions. wordpress.com This conformational rigidity allows chemists to dissect the subtle electronic and steric effects that govern reactivity and selectivity.

Probing Stereoselectivity and Diastereoselectivity in Carbonyl Reactions